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molecular formula C12H14ClF2NO B3031057 N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide CAS No. 134672-77-8

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide

Cat. No. B3031057
M. Wt: 261.69 g/mol
InChI Key: SPMBDIQWBZYDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068371

Procedure details

28.6 g (0.20 mol) of 2,4-difluorobenzylamine and 19.0 g (0.24 mol) of pyridine are dissolved in 100 ml of toluene. 34.1 g (0.22 mol) of chloropivaloyl chloride are added dropwise to this solution at 20°-25° C. over the course of 15 minutes with ice-bath cooling. A suspension forms and is stirred for a further 3 hours at room temperature until the reaction is complete (GC check). For work-up, the pH is adjusted to between 1 and 2 using 50 ml of 2N hydrochloric acid. The white emulsion produced is extracted three times with 100 ml of toluene. The extract is washed with 100 ml of water, dried using magnesium sulfate and evaporated on a vacuum rotary evaporator. 49.2 g (94% of theory) of a yellow oil are obtained.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5].N1C=CC=CC=1.[Cl:17][CH2:18][C:19]([CH3:24])([CH3:23])[C:20](Cl)=[O:21].Cl>C1(C)C=CC=CC=1>[Cl:17][CH2:18][C:19]([CH3:24])([CH3:23])[C:20]([NH:5][CH2:4][C:3]1[CH:6]=[CH:7][C:8]([F:10])=[CH:9][C:2]=1[F:1])=[O:21]

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
FC1=C(CN)C=CC(=C1)F
Name
Quantity
19 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
34.1 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
A suspension forms and is stirred for a further 3 hours at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The white emulsion produced
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with 100 ml of toluene
WASH
Type
WASH
Details
The extract is washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated on a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
49.2 g (94% of theory) of a yellow oil are obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCC(C(=O)NCC1=C(C=C(C=C1)F)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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